2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide
Description
This compound is a multifunctional heterocyclic molecule featuring:
- Pyrazole core: A 1H-pyrazol-1-yl ring substituted with an amino (-NH₂) group at position 5, a methylsulfanyl (-SMe) group at position 3, and a 1,2,4-oxadiazole ring at position 4.
- Oxadiazole substituent: The 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl group introduces aromaticity and electron-donating methoxy groups, which may enhance bioavailability or target binding .
Properties
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-benzylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4S/c1-31-16-10-9-15(11-17(16)32-2)21-26-22(33-28-21)19-20(24)29(27-23(19)34-3)13-18(30)25-12-14-7-5-4-6-8-14/h4-11H,12-13,24H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYHHZMBVRDYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NCC4=CC=CC=C4)N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide typically involves multi-step organic reactions. The process may start with the formation of the pyrazole ring, followed by the introduction of the oxadiazole moiety, and finally, the attachment of the benzylacetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would produce amines.
Scientific Research Applications
2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs reported in the provided evidence, focusing on structural variations and their implications:
Key Observations:
Heterocycle Impact: The 1,2,4-oxadiazole in the target compound (vs. Pyrazole with methylsulfanyl and amino groups offers dual hydrogen-bonding and hydrophobic interactions, unlike triazole or thiazole analogs .
Substituent Effects :
- The 3,4-dimethoxyphenyl group on the oxadiazole may enhance π-π stacking in hydrophobic binding pockets compared to simpler aryl groups (e.g., 4-methoxyphenyl in ID 896817-57-5) .
- N-Benzylacetamide vs. N-(4-fluorophenyl) (ID 511276-56-5): The benzyl group’s bulkiness could influence steric interactions in enzyme active sites .
Synthesis Trends :
- Common methods include hydrazine-mediated cyclization (for oxadiazoles) and CS₂/KOH-assisted thiolation (for methylsulfanyl groups) .
- Modifications to the acetamide backbone (e.g., propanamide in ID 896817-57-5) require tailored coupling reagents (e.g., DMF/LiH) .
Research Findings and Implications
- Structural Optimization : The target compound’s combination of pyrazole, oxadiazole, and benzylacetamide groups positions it as a versatile scaffold for drug discovery, particularly in kinase or protease inhibition .
- Bioactivity Gaps : While specific pharmacological data for the target compound are absent in the evidence, analogs with similar motifs (e.g., thiadiazoles in ID 511276-56-5) show antimicrobial and anti-inflammatory activities, suggesting plausible pathways for testing .
- Synthetic Challenges: Multi-step synthesis (e.g., oxadiazole formation via hydrazine reflux) requires precise control to avoid byproducts, as noted in ’s protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
